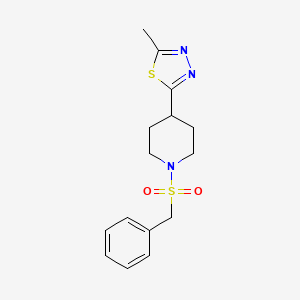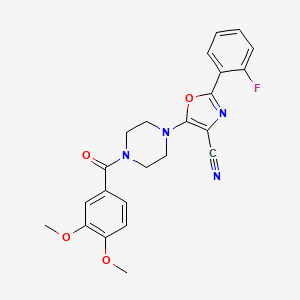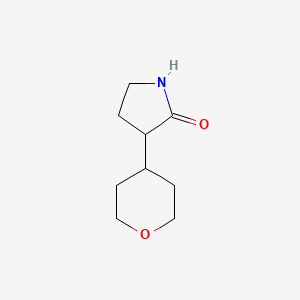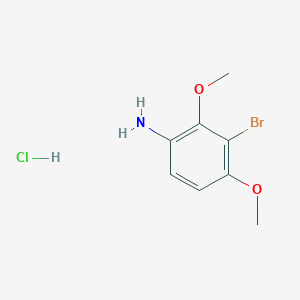
2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that features a piperidine ring substituted with a benzylsulfonyl group and a thiadiazole ring
作用机制
Target of Action
The primary target of 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole is the Hedgehog (Hh) signaling pathway . This pathway plays crucial roles in various physiological functions and is linked to several malignancies when aberrantly activated .
Mode of Action
This compound interacts with its target by suppressing the Hh pathway activation . It represses the activity of a protein called Smoothened (SMO) by blocking its ciliary translocation . This compound has a distinctive binding interface with SMO compared to other SMO-regulating chemicals .
Biochemical Pathways
The compound affects the Hh signaling pathway, which is initiated by a complex interplay of transmembrane proteins at the cellular membrane level . The downstream effects of this interaction include the suppression of Hh pathway-dependent cancer growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tumor growth in a mouse model of medulloblastoma . Notably, it maintains an inhibitory activity against the SmoD477H mutant, as observed in a patient with vismodegib-resistant basal cell carcinoma .
生化分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using benzylsulfonyl chloride in the presence of a base.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
相似化合物的比较
Similar Compounds
2-(1-(Benzylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Lacks the methyl group at the 5-position of the thiadiazole ring.
2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole: Has an ethyl group instead of a methyl group at the 5-position.
2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group at the 5-position.
Uniqueness
The presence of the methyl group at the 5-position of the thiadiazole ring in 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole may confer unique properties, such as increased lipophilicity or altered biological activity, compared to its analogs.
属性
IUPAC Name |
2-(1-benzylsulfonylpiperidin-4-yl)-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-12-16-17-15(21-12)14-7-9-18(10-8-14)22(19,20)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAYQNZVZVSDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',2'-Difluoro-3'-isobutyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2697320.png)

![N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2697323.png)
![methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2697324.png)

![2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2697327.png)
![1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2697330.png)
![1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B2697334.png)
![13-chloro-5-(2-ethylsulfanylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2697335.png)
![Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2697336.png)

![1-(2-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2697340.png)
![5-[(3-bromophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2697341.png)
